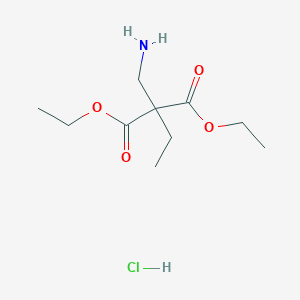![molecular formula C26H24F3N5O2 B2388750 5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021207-63-5](/img/structure/B2388750.png)
5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a phenyl group, a methyl group, and a piperazine-1-carbonyl group attached to a trifluoromethylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic core. The pyrazolo[4,3-c]pyridin-3(5H)-one core would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical synthesis of related pyrazolo[4,3-c]pyridine compounds has been extensively studied, highlighting various synthetic routes and structural analyses. For instance, Gubaidullin et al. (2014) discussed the tautomerism and structural transformation of closely related compounds, showcasing their stability in crystal form versus solution and the complexity of their synthesis routes. This research provides foundational knowledge on the synthesis and behavior of similar complex molecules, which is crucial for their application in various fields, including medicinal chemistry and material science (Gubaidullin, N. et al., 2014).
Pharmacological Characterization
The pharmacological properties of compounds with structural similarities to 5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been explored, particularly focusing on their receptor binding affinities and potential therapeutic applications. Möller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. This study is significant for understanding the compound's potential interactions with biological receptors and its implications for drug design and therapeutic use (Möller, D. et al., 2017).
Antimicrobial and Antiviral Activities
The exploration of novel chemical entities for antimicrobial and antiviral applications is critical in the fight against infectious diseases. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the H5N1 avian influenza virus. This study highlights the potential of pyrazolo[4,3-c]pyridine derivatives in developing new antiviral agents, providing a foundation for further research into the antimicrobial and antiviral capabilities of related compounds (Hebishy, A. et al., 2020).
Molecular Structure and Interaction Studies
The molecular structure and interaction studies of compounds structurally related to this compound are crucial for understanding their chemical behavior and potential applications. Karthikeyan et al. (2010) analyzed the crystal structure of a closely related 2H-pyrazolo[4,3-c]pyridine derivative, revealing insights into its conformation and intermolecular interactions. Such studies are fundamental for the development of compounds with specific biological or physical properties, guiding the design of new materials or pharmaceuticals (Karthikeyan, N. S. et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-31-16-21(23-22(17-31)25(36)34(30-23)20-5-3-2-4-6-20)24(35)33-13-11-32(12-14-33)15-18-7-9-19(10-8-18)26(27,28)29/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLFVPGMBYMSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)




![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)



![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)